N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide
CAS No.:
Cat. No.: VC19945254
Molecular Formula: C13H15FN2O
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FN2O |
|---|---|
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide |
| Standard InChI | InChI=1S/C13H15FN2O/c1-3-16(9-10(2)8-15)13(17)11-4-6-12(14)7-5-11/h4-7,10H,3,9H2,1-2H3 |
| Standard InChI Key | WSMYQBRIKDKYKU-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(C)C#N)C(=O)C1=CC=C(C=C1)F |
Introduction
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is an organic compound that has gained attention due to its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of a cyanopropyl group, an ethyl group, and a fluorobenzamide moiety. Its structure allows for significant versatility in synthetic chemistry, biological studies, and industrial applications.
Synthetic Routes
The synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide typically involves the reaction between:
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4-Fluorobenzoyl chloride: A key precursor providing the benzamide backbone.
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N-ethyl-2-cyanopropylamine: Supplies the cyanopropyl and ethyl groups.
Reaction Conditions:
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A base such as triethylamine is used to neutralize hydrochloric acid formed during the reaction.
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The reaction is performed at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production
On an industrial scale, continuous flow reactors are employed to improve yield and purity. These reactors allow precise control over temperature, pressure, and reaction time, minimizing side reactions and optimizing efficiency.
Synthetic Chemistry
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Acts as a building block for synthesizing more complex organic molecules.
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Used in substitution, oxidation, or reduction reactions to form derivatives like substituted benzamides or amines.
Biological Research
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Investigated as a biochemical probe for enzyme interactions.
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Potential therapeutic applications include anti-inflammatory and anticancer activities.
Material Science
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Utilized in developing advanced materials such as polymers or coatings due to its chemical stability.
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors by forming covalent or non-covalent bonds. For example:
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It may inhibit enzymatic activity by binding to active sites.
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The fluorine atom enhances its binding affinity and selectivity due to its electronegativity and size.
Comparison with Related Compounds
| Compound | Key Difference | Applications |
|---|---|---|
| N-(2-cyanopropyl)-N-methyl-4-fluorobenzamide | Methyl group instead of ethyl | Similar reactivity but reduced steric effects |
| N-(2-cyanopropyl)-N-ethyl-4-chlorobenzamide | Chlorine replaces fluorine | Lower stability; different biological activity |
| N-(2-cyanopropyl)-N-ethyl-4-bromobenzamide | Bromine replaces fluorine | Higher molecular weight; altered reactivity |
The fluorine atom in N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide contributes to enhanced stability and selectivity compared to its halogen-substituted analogs.
Challenges and Limitations
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Limited data on its toxicity profile restricts its use in pharmaceutical applications.
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The compound's synthesis requires careful handling due to the potential hazards associated with cyanide-containing intermediates.
Future Directions
Research on N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide could focus on:
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Exploring its pharmacokinetics and pharmacodynamics for drug development.
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Investigating its role in material science for creating novel polymers.
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Developing safer and more efficient synthetic methodologies.
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